[5-(propan-2-yloxy)-1H-indol-3-yl]methanamine
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Overview
Description
[5-(propan-2-yloxy)-1H-indol-3-yl]methanamine is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(propan-2-yloxy)-1H-indol-3-yl]methanamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via an etherification reaction. This involves reacting the indole derivative with propan-2-ol in the presence of a strong acid or base to form the ether linkage.
Attachment of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction. This involves reacting the indole derivative with formaldehyde and ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for Fischer indole synthesis, employing efficient catalysts for etherification, and optimizing reductive amination conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, to form corresponding oximes or nitriles.
Reduction: Reduction of the indole core or the methanamine group can lead to various reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(propan-2-yloxy)-1H-indol-3-yl]methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to interact with various biological targets, and this compound may exhibit similar properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Indole derivatives have shown promise in treating conditions like cancer, inflammation, and microbial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatile reactivity makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of [5-(propan-2-yloxy)-1H-indol-3-yl]methanamine involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The propan-2-yloxy and methanamine groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid with an indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
[5-(propan-2-yloxy)-1H-indol-3-yl]methanamine is unique due to its specific substitutions at the 5- and 3-positions of the indole core. These modifications confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5-propan-2-yloxy-1H-indol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8(2)15-10-3-4-12-11(5-10)9(6-13)7-14-12/h3-5,7-8,14H,6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBRUKPNAXYEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)NC=C2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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